molecular formula C8H11NO2 B2831044 6-Oxospiro[3.3]heptane-2-carboxamide CAS No. 1851620-37-5

6-Oxospiro[3.3]heptane-2-carboxamide

Cat. No.: B2831044
CAS No.: 1851620-37-5
M. Wt: 153.181
InChI Key: WGMCRYHENJGCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxospiro[33]heptane-2-carboxamide is a chemical compound with the molecular formula C8H11NO2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxospiro[3.3]heptane-2-carboxamide typically involves the reaction of 2-oxospiro[3.3]heptane-6-carboxylic acid with an appropriate amine. One common method involves the use of 4-(trifluoromethoxy)aniline in the presence of HATU (a coupling reagent) and N,N-diisopropylethylamine in DMF (dimethylformamide) as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxospiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Oxospiro[3.3]heptane-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxospiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to a physiological response .

Comparison with Similar Compounds

Similar Compounds

    6-Oxospiro[3.3]heptane-2-carboxamide: This compound has a similar spiro structure but differs in the position of the oxo and carboxamide groups.

    2-Oxa-6-azaspiro[3.3]heptane: This compound contains an oxygen and nitrogen atom in the spiro ring, making it structurally similar but with different functional groups.

Uniqueness

This compound is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. Its spiro structure provides a rigid framework that can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-oxospiro[3.3]heptane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7(11)5-1-8(2-5)3-6(10)4-8/h5H,1-4H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMCRYHENJGCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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